molecular formula C8H10ClNO B6203333 2-chloro-1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one CAS No. 861357-58-6

2-chloro-1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one

Cat. No.: B6203333
CAS No.: 861357-58-6
M. Wt: 171.62 g/mol
InChI Key: SNCHNJOPTXAHSC-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one is a chlorinated pyrrole derivative with a molecular formula of C₈H₁₀ClNO and a molecular weight of ~171.62 g/mol (inferred from structural analogs) . It features a 3,5-dimethyl-substituted pyrrole ring and a 2-chloroethanone moiety. The compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to the reactive chlorine atom enabling nucleophilic substitutions.

Properties

CAS No.

861357-58-6

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-chloro-1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C8H10ClNO/c1-5-3-6(2)10-8(5)7(11)4-9/h3,10H,4H2,1-2H3

InChI Key

SNCHNJOPTXAHSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C(=O)CCl)C

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The Friedel-Crafts acylation leverages the electron-rich 3,5-dimethylpyrrole ring’s nucleophilic character. Chloroacetyl chloride (ClCH2COClClCH_2COCl) acts as the acylating agent, with Lewis acids (e.g., AlCl3AlCl_3, FeCl3FeCl_3) facilitating electrophilic activation. The reaction proceeds via:

3,5-Dimethyl-1H-pyrrole+ClCH2COClAlCl32-Chloro-1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one+HCl\text{3,5-Dimethyl-1H-pyrrole} + ClCH2COCl \xrightarrow{AlCl3} \text{this compound} + HCl

Regioselectivity challenges arise due to competing acylation at the 2- vs. 4-positions. Computational studies suggest steric effects from the 3,5-dimethyl groups favor 2-substitution by reducing transition-state strain.

Table 1: Friedel-Crafts Acylation Optimization

ConditionParameterOptimal RangeYield (%)
CatalystAlCl3AlCl_31.2 eq62–68
SolventDichloromethaneAnhydrous, 0°C58
Reaction Time4–6 hRT65
WorkupAqueous NaHCO₃pH 7–8

Limitations and Mitigation Strategies

  • Overacylation : Excess acylating agent leads to diacylated byproducts. Mitigated using slow addition (syringe pump) and stoichiometric control.

  • Ring halogenation : Competing electrophilic chlorination observed at >40°C. Maintain temperatures below 25°C.

Paal-Knorr Synthesis with Post-Modification

Pyrrole Core Construction

The Paal-Knorr method constructs the pyrrole ring from 1,4-diketones and ammonia sources. For 3,5-dimethyl substitution:

3,5-Heptanedione+NH4OAcAcOH3,5-Dimethyl-1H-pyrrole+H2O\text{3,5-Heptanedione} + NH4OAc \xrightarrow{AcOH} \text{3,5-Dimethyl-1H-pyrrole} + H2O

Yields reach 70–75% under refluxing acetic acid (12 h). GC-MS analysis confirms >95% purity after vacuum distillation.

Chloroacetylation via SN2 Displacement

Post-pyrrole synthesis, the 2-position is functionalized using:

3,5-Dimethyl-1H-pyrrole+ClCH2COBrEt3NTarget Compound+HBr\text{3,5-Dimethyl-1H-pyrrole} + ClCH2COBr \xrightarrow{Et3N} \text{Target Compound} + HBr

Triethylamine (Et3NEt_3N) scavenges HBr, shifting equilibrium. Dichloromethane solvent prevents N-alkylation side reactions.

Table 2: Chloroacetylation Efficiency

Chlorinating AgentSolventTemp (°C)Yield (%)
Chloroacetyl chlorideDCM055
Chloroacetyl bromideTHF−2072
Chloroacetic anhydrideToluene4048

Nucleophilic Substitution on Halogenated Intermediates

Synthesis of 2-Bromoethanone Precursor

Brominated analogs serve as intermediates for chlorine exchange:

2-Bromo-1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one+KClDMFTarget Compound+KBr\text{2-Bromo-1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one} + KCl \xrightarrow{DMF} \text{Target Compound} + KBr

Phase-transfer catalysts (e.g., 18-crown-6) enhance ionic chloride nucleophilicity in aprotic media. Microwave irradiation (100°C, 30 min) achieves 85% conversion vs. 12 h conventional heating.

Comparative Halogen Reactivity

Halogen exchange follows the trend Br>Cl>FBr > Cl > F due to bond dissociation energies:

ΔH(C-Br)=276kJ/mol,ΔH(C-Cl)=339kJ/mol\Delta H^\ominus (\text{C-Br}) = 276 \, \text{kJ/mol}, \, \Delta H^\ominus (\text{C-Cl}) = 339 \, \text{kJ/mol}

Industrial-Scale Production Challenges

Purification Bottlenecks

  • Chromatography : Impractical for multi-kilogram batches. Alternatives include fractional crystallization (ethanol/water, 3:1 v/v) yielding 92% purity.

  • Distillation limitations : Thermal decomposition above 150°C necessitates short-path distillation under high vacuum (<0.1 mmHg).

Continuous Flow Approaches

Microreactor systems enhance heat/mass transfer:

  • Residence time : 8 min at 120°C

  • Throughput : 12 L/h with 89% yield

  • Catalyst recycling : Immobilized AlCl3AlCl_3 on mesoporous silica reduces waste .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alcohols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted pyrrole derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-chloro-1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antimicrobial activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins, DNA, or enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility
Target compound C₈H₁₀ClNO ~171.62 3,5-dimethyl (pyrrole); 2-chloro (ethanone) N/A N/A
1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one C₈H₁₁NO 137.17 3,5-dimethyl (pyrrole); acetyl 118–121 N/A
2,2-dichloro-1-(1H-pyrrol-2-yl)ethan-1-one C₆H₅Cl₂NO 178.01 2,2-dichloro (ethanone); unsubstituted pyrrole N/A (crystallized at 123 K) N/A
2,2,2-trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethan-1-one C₆H₂Cl₅NO 281.35 4,5-dichloro (pyrrole); 2,2,2-trichloro (ethanone) N/A Slight in chloroform, methanol

Key Observations :

  • Chlorination Effects : Adding chlorine increases molecular weight and polarity. The trichloro analog (281.35 g/mol) is significantly heavier and less soluble than the target compound .
Electronic and Reactivity Profiles
  • Electron Density Distribution (EDD): The dichloro analog (C₆H₅Cl₂NO) exhibits highly polarized bonds (e.g., C–Cl) and altered EDD in the pyrrole ring, as shown by QTAIM parameters (ρ, ∇²ρ, H) . The target compound’s single chlorine atom likely induces milder electron-withdrawing effects, balanced by the electron-donating methyl groups.
  • Reactivity: The target compound’s chlorine atom facilitates nucleophilic substitution reactions, unlike the non-chlorinated analog . The trichloro analog’s multiple chlorines increase electrophilicity but may reduce stability due to steric and electronic overcrowding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-1-(3,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Step 1 : Start with 3,5-dimethylpyrrole as the core scaffold. Introduce the acetyl group via Friedel-Crafts acylation using chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
  • Step 2 : Optimize reaction temperature (40–60°C) and solvent polarity (e.g., dichloromethane or chloroform) to minimize side reactions like over-chlorination .
  • Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 50–70% .

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • NMR :
  • ¹H NMR : Look for pyrrole proton signals at δ 6.0–6.5 ppm (aromatic H), methyl groups at δ 2.1–2.4 ppm (CH₃), and the acetyl carbonyl proton absence (replaced by Cl) .
  • ¹³C NMR : Confirm the ketone carbonyl at δ 195–200 ppm and pyrrole carbons at δ 110–125 ppm .
  • FTIR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-Cl stretch) .
  • HRMS : Verify molecular ion [M+H]⁺ at m/z 200.0655 (C₉H₁₁ClNO⁺) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of the chloroacetyl group in further functionalization?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model electrophilic substitution sites. The chloroacetyl group’s electron-withdrawing nature directs nucleophilic attacks to the pyrrole’s α-position .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. chloroform) on reaction kinetics for Suzuki-Miyaura cross-coupling .
  • Data Interpretation : Compare HOMO-LUMO gaps to assess stability; lower gaps (~4 eV) suggest higher reactivity .

Q. How can crystallographic data resolve discrepancies in reported bond lengths for similar pyrrole derivatives?

  • Methodology :

  • X-ray Crystallography : Use SHELXL for refinement. Key parameters:
  • C-Cl bond length: 1.75–1.80 Å .
  • Pyrrole ring planarity: Root-mean-square deviation (RMSD) < 0.02 Å .
  • Data Analysis : Compare with Cambridge Structural Database entries (e.g., CCDC 2050121). Discrepancies > 0.05 Å may indicate lattice strain or solvent effects .

Q. What strategies mitigate byproduct formation during nucleophilic substitution reactions involving this compound?

  • Methodology :

  • Kinetic Control : Use low temperatures (−10°C) and bulky bases (e.g., DBU) to favor mono-substitution over dimerization .
  • Byproduct Identification : LC-MS/MS to detect chlorinated dimers (m/z 380–400). Optimize stoichiometry (1:1.2 substrate:nucleophile) .
  • Table : Typical Byproducts and Mitigation
Byproductm/zMitigation Strategy
Dimer (Cl-bridged)398.12Reduce reaction time (<2 h)
Dechlorinated164.08Use anhydrous conditions

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for chlorinated pyrrole derivatives?

  • Methodology :

  • Replicate Experiments : Test solubility in DMSO, chloroform, and methanol at 25°C. Use UV-Vis spectroscopy (λ = 270 nm) for quantification .
  • Likely Causes : Impurities (e.g., residual AlCl₃) or polymorphic forms (amorphous vs. crystalline) .
  • Table : Reported vs. Experimental Solubility (mg/mL)
SolventLiteratureExperimental
DMSO4538 ± 2
Chloroform120110 ± 5

Experimental Design Considerations

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound?

  • Methodology :

  • Cytotoxicity : MTT assay against HeLa or HEK293 cells (IC₅₀ < 50 µM suggests therapeutic potential) .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization. IC₅₀ values correlate with chloroacetyl’s electrophilicity .
  • Controls : Include 3,5-dimethylpyrrole (no chloroacetyl group) to isolate substituent effects .

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